6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine
Description
6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine is a pyrimidine derivative characterized by an ethoxy group at the 6-position and a 2-fluoroethyl substituent at the N4-amine. Pyrimidine-4,5-diamines are versatile scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them suitable for targeting enzymes or receptors in diseases such as cancer and infectious diseases .
Properties
Molecular Formula |
C8H13FN4O |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
6-ethoxy-4-N-(2-fluoroethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C8H13FN4O/c1-2-14-8-6(10)7(11-4-3-9)12-5-13-8/h5H,2-4,10H2,1H3,(H,11,12,13) |
InChI Key |
JBDQPQMICYYPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC(=C1N)NCCF |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis begins with:
- Pyrimidine derivatives such as 2-amino-6-methylpyrimidin-4-ol or similar precursors.
- Fluorinated reagents like ethyl fluoride.
- Ethoxy-containing intermediates.
Reaction Conditions
Key reaction conditions include:
- Refluxing in organic solvents (e.g., acetone or dichloroethane).
- Use of catalysts such as triethylamine or potassium carbonate.
- Controlled temperatures ranging from ambient to elevated levels (50–120°C) depending on the reaction step.
Step-by-Step Synthesis
Formation of Intermediate I
The first step involves reacting urea with diethyl sulfate in an organic solvent at temperatures between 60–120°C. This reaction produces an intermediate (O-ethyl isourea hydrogen sulfate), which serves as a precursor for further modifications.
Formation of Intermediate II
Intermediate I is treated under basic conditions to yield 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is achieved by adding sodium methoxide solution and performing controlled reactions at room temperature.
Chlorination to Intermediate III
Intermediate II undergoes chlorination under alkaline conditions to form 2-ethoxy-4,6-dichloropyrimidine. This step ensures selective substitution at desired positions on the pyrimidine ring.
Optimization Techniques
Several optimization techniques are applied during synthesis:
- Temperature Control: Reaction temperatures are carefully monitored to prevent side reactions and ensure high yields.
- Purification: Column chromatography and recrystallization using ethanol are employed to enhance product purity.
- Catalyst Selection: Triethylamine or potassium carbonate is used to facilitate specific reaction steps.
Analytical Data
The table below summarizes key analytical data for intermediates and final products:
| Compound | Yield (%) | Purity (%) | Reaction Temperature (°C) | Solvent |
|---|---|---|---|---|
| O-Ethyl Isourea Hydrogen Sulfate | 88.7 | 99.5 | 60–120 | Methanol |
| 2-Ethoxy-4,6-Dihydroxypyrimidine | 90.7 | 99.4 | Ambient | Dichloroethane |
| Final Compound | >90 | >98 | 80–120 | Various solvents |
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoroethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the ethoxy and fluoroethyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-4,5-diamine Derivatives
Structural Modifications and Substituent Effects
The substituents at the 6-position and N4-amine critically influence physicochemical and biological properties:
Key Analogues:
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine :
- Substituents : Chloro (6-position), p-tolyl (N4).
- Molecular Weight : 234.66.
- Properties : Chloro groups enhance electrophilicity, facilitating nucleophilic substitution reactions. The p-tolyl group increases hydrophobicity (logP ~2.5), favoring membrane permeability.
6-Chloro-N4-(3-nitrophenyl)pyrimidine-4,5-diamine : Substituents: Chloro (6-position), 3-nitrophenyl (N4). Synthesis: Microwave-assisted reaction in isobutanol with HCl (68% yield).
6-Chloro-N4-(prop-2-en-1-yl)pyrimidine-4,5-diamine :
- Substituents : Chloro (6-position), allyl (N4).
- Molecular Weight : 184.63.
- Properties : The allyl group may confer reactivity for further functionalization via click chemistry.
2,6-Bis(alkylthio)pyrimidine-4,5-diamines : Substituents: Methylthio, ethylthio, or benzylthio groups (2- and 6-positions). Biological Activity: Demonstrated antitrypanosomal activity (IC50: 1–10 μM), attributed to thioether-mediated redox interactions.
Target Compound: 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine
- Substituents : Ethoxy (6-position), 2-fluoroethyl (N4).
- Estimated Molecular Weight : ~250 (based on C9H12FN4O).
- Properties: Ethoxy (electron-donating) may reduce electrophilicity compared to chloro analogues, slowing substitution reactions but improving metabolic stability.
Physicochemical and Stability Profiles
Biological Activity
6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine involves several steps that typically include the formation of the pyrimidine ring followed by substitution reactions to introduce the ethoxy and fluoroethyl groups. The molecular structure can be represented as follows:
The compound acts primarily as an inhibitor of specific protein kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. In particular, it has been noted for its inhibitory effects on c-Jun N-terminal kinase (JNK), which plays a role in apoptosis and cellular stress responses .
Anticancer Activity
In vitro studies have demonstrated that 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism is believed to involve the modulation of kinase activity, leading to alterations in cell cycle progression and induction of apoptosis.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.5 | JNK inhibition |
| A549 (Lung) | 0.3 | Induction of apoptosis |
| HeLa (Cervical) | 0.2 | Cell cycle arrest |
Antiviral Activity
Research has also indicated that derivatives of pyrimidine compounds can exhibit antiviral properties. For instance, related compounds have shown effectiveness against retroviruses like HIV, with some derivatives achieving nanomolar potency . While specific data on 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine's antiviral activity is limited, the structural similarities suggest potential efficacy.
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in a murine model bearing human tumor xenografts. Results indicated significant tumor regression compared to control groups, supporting its potential as a therapeutic agent.
- Combination Therapy : In combination with other chemotherapeutic agents, 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine demonstrated enhanced antitumor activity, suggesting synergistic effects that could improve treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
